

A Comparative Study of n-Eicosane and Fatty Acids as Phase Change Materials

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Compound of Interest

Compound Name: *n-Eicosane*

Cat. No.: *B1172931*

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For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the performance of **n-eicosane** and various fatty acids as phase change materials (PCMs). The following sections detail their thermophysical properties, supported by experimental data, and outline the methodologies used for their characterization.

Phase change materials are substances that absorb and release large amounts of thermal energy at a nearly constant temperature during a phase transition. This characteristic makes them highly suitable for applications in thermal energy storage, temperature regulation in electronic devices, and controlled drug delivery systems. Among the organic PCMs, paraffins like **n-eicosane** and bio-based fatty acids are prominent candidates. This guide offers a comparative analysis of their key performance indicators to aid in material selection for specific applications.

Thermophysical Properties: A Quantitative Comparison

The selection of a PCM is primarily dictated by its thermophysical properties. The following tables summarize the key experimental data for **n-eicosane** and a selection of common fatty acids.

Table 1: Thermophysical Properties of **n-Eicosane**

Property	Value	Unit
Melting Point	36.9	°C
Latent Heat of Fusion	241	J/g
Thermal Conductivity (Solid)	0.2565	W/m·K
Thermal Conductivity (Liquid)	~0.15	W/m·K
Density (Solid)	856	kg/m ³
Density (Liquid)	780	kg/m ³
Specific Heat Capacity (Solid)	2279.50	J/kg·K

Table 2: Thermophysical Properties of Selected Fatty Acids

Fatty Acid	Melting Point (°C)	Latent Heat of Fusion (J/g)	Thermal Conductivity (Solid) (W/m·K)	Density (Solid) (kg/m ³)	Density (Liquid) (kg/m ³)
Capric Acid	31.82[1]	162.86[1]	0.2565[1]	1016.1[2]	889[2]
Myristic Acid	54-58	198.8 - 215.7	~0.2	1009.2	862.2
Palmitic Acid	61.08[3]	193.01[3]	~0.22 (at 30°C)[4]	989.6[2]	848.4[2]
Stearic Acid	69.6	199 - 210	0.172[5]	~940	847
Capric-Myristic Eutectic	19.78[6]	137.3[6]	-	989.2[2]	895.3[2]
Palmitic-Stearic Eutectic	55.18[7]	176.2[7]	-	-	-

Performance Analysis

n-Eicosane, a straight-chain alkane, is a well-characterized paraffin PCM. It exhibits a high latent heat of fusion, making it an excellent candidate for applications requiring significant energy storage.[8] Its chemical stability and predictable phase change behavior are also advantageous. However, like most paraffins, it suffers from low thermal conductivity, which can impede the rate of heat transfer during charging and discharging cycles.

Fatty acids, on the other hand, are bio-based and renewable, offering a more sustainable alternative to petroleum-derived paraffins.[5] They possess several desirable characteristics, including congruent melting, good chemical stability, and non-toxicity.[5] Many fatty acids and their eutectic mixtures exhibit little to no supercooling, a phenomenon where a material cools below its freezing point without solidifying, which is a significant advantage over some inorganic PCMs.[5] The melting temperatures of fatty acids can be tailored by creating eutectic mixtures, allowing for a wider range of application temperatures.[8][9] However, their thermal conductivity is also relatively low, similar to that of paraffins.[10] Some fatty acids may also have a mild odor, which could be a consideration in certain applications.

Experimental Protocols

The data presented in this guide are primarily derived from two key experimental techniques: Differential Scanning Calorimetry (DSC) and the Transient Hot-Wire (THW) method.

Differential Scanning Calorimetry (DSC) for Thermal Properties

DSC is a fundamental technique used to measure the phase change temperature and latent heat of fusion of PCMs.[11]

Methodology:

- A small, precisely weighed sample of the PCM (typically 5-10 mg) is hermetically sealed in an aluminum pan.[11]
- An empty sealed pan is used as a reference.
- Both the sample and reference pans are placed in the DSC cell and subjected to a controlled temperature program, which involves heating and cooling at a constant rate (e.g., 5-10 °C/min).[11]

- The instrument measures the difference in heat flow required to maintain the sample and reference at the same temperature.
- The melting point is determined from the onset or peak of the endothermic peak on the heating curve, while the latent heat of fusion is calculated from the area under this peak.

Transient Hot-Wire (THW) Method for Thermal Conductivity

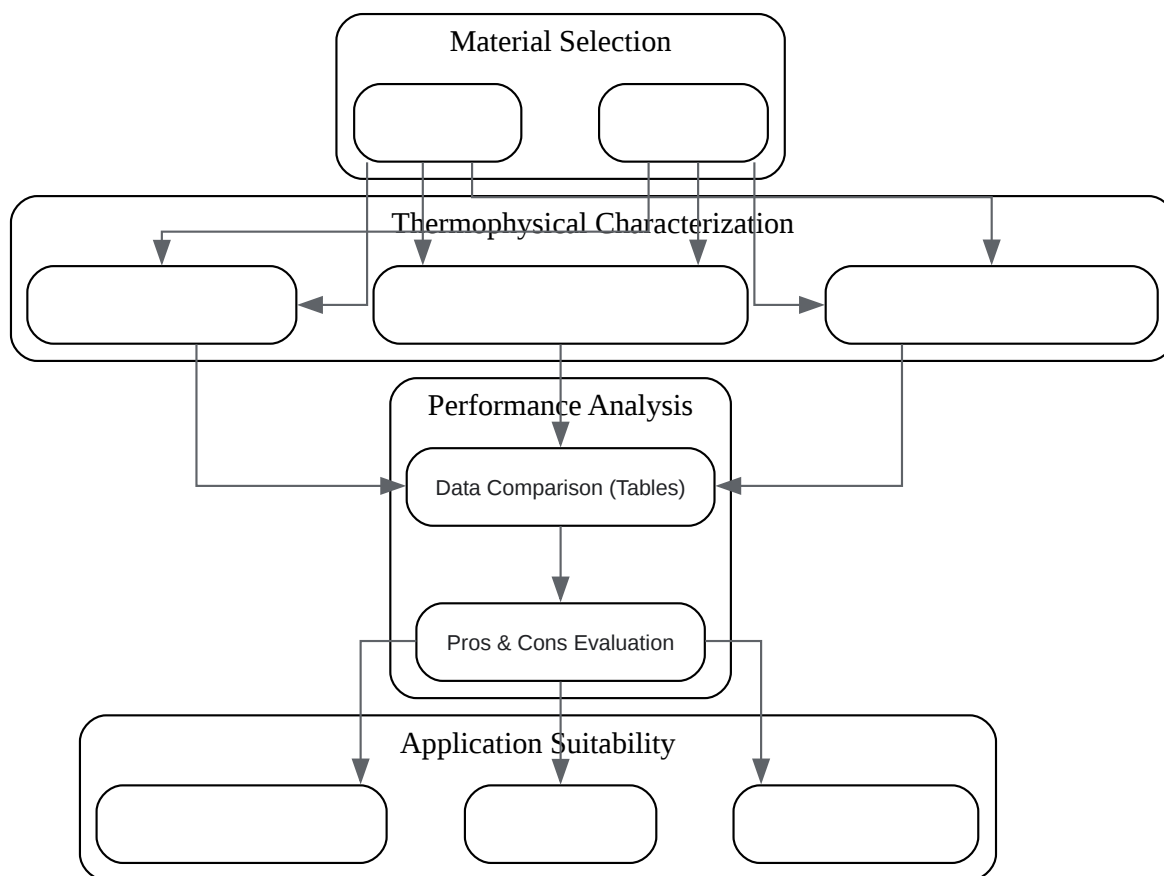
The THW method is a widely used and accurate technique for measuring the thermal conductivity of liquids and solids.[\[12\]](#)[\[13\]](#)[\[14\]](#)[\[15\]](#)

Methodology:

- A thin platinum or tantalum wire is immersed in the liquid PCM or embedded within the solid PCM.[\[12\]](#)
- The wire serves as both a line heat source and a resistance thermometer.[\[12\]](#)[\[14\]](#)
- A constant electrical current is passed through the wire for a short duration (typically 1-2 seconds), causing its temperature to rise.
- The temperature increase of the wire is recorded as a function of time.
- The thermal conductivity of the PCM is determined from the linear relationship between the temperature rise and the logarithm of time, based on the principles of transient heat conduction.[\[12\]](#)

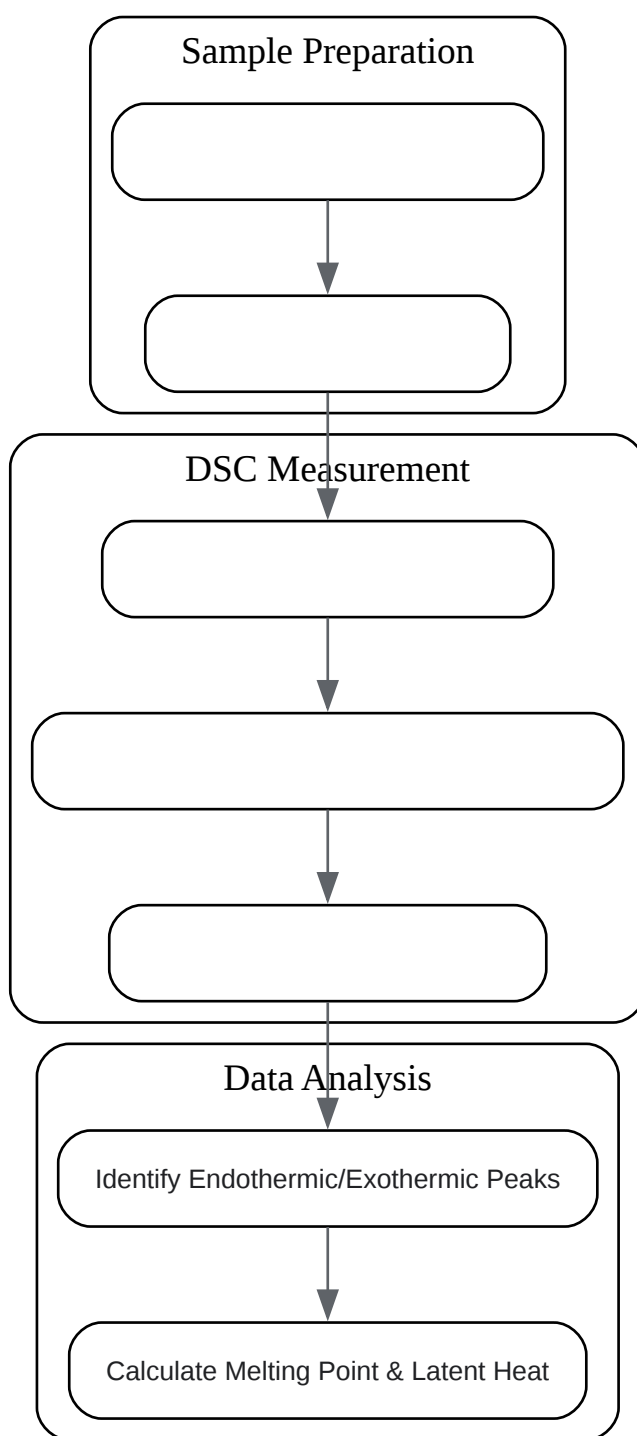
Visualizing the Processes

To better understand the workflow of material comparison and the experimental setup, the following diagrams are provided.



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Fig 1. Workflow for comparative analysis of PCMs.



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Fig 2. Experimental workflow for DSC analysis of PCMs.

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